Mupirocin lithium

Übersicht

Beschreibung

Mupirocin lithium is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections caused by Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable tool in combating antibiotic-resistant infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mupirocin lithium is synthesized through a series of chemical reactions starting from pseudomonic acid A, which is produced by the fermentation of Pseudomonas fluorescens. The synthesis involves esterification and subsequent lithium salt formation. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas fluorescens in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate pseudomonic acid A. This is followed by chemical modification to produce this compound. The entire process is optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Mupirocin lithium undergoes various chemical reactions, including:

Oxidation: Mupirocin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in mupirocin, altering its antibacterial properties.

Substitution: Substitution reactions can introduce different functional groups into the mupirocin molecule, potentially enhancing its efficacy

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from these reactions include various derivatives of mupirocin with altered antibacterial properties. These derivatives are studied for their potential use in overcoming bacterial resistance .

Wissenschaftliche Forschungsanwendungen

Mupirocin lithium has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and modification of antibiotics.

Biology: Researchers use this compound to study bacterial protein synthesis and resistance mechanisms.

Medicine: It is extensively used in clinical research to develop new treatments for antibiotic-resistant infections.

Industry: this compound is used in the pharmaceutical industry for the production of topical antibiotic formulations

Wirkmechanismus

Mupirocin lithium exerts its antibacterial effects by inhibiting the enzyme isoleucyl-tRNA synthetase. This enzyme is crucial for the synthesis of isoleucine, an essential amino acid required for bacterial protein synthesis. By binding to the active site of the enzyme, this compound prevents the incorporation of isoleucine into bacterial proteins, leading to bacterial death .

Vergleich Mit ähnlichen Verbindungen

Pseudomonic acid A: The primary component of mupirocin, with similar antibacterial properties.

Mupirocin calcium: Another salt form of mupirocin used for similar applications.

Thiomarinol: A related compound with a similar mechanism of action but different structural features

Uniqueness: Mupirocin lithium is unique due to its high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit bacterial protein synthesis without cross-resistance to other antibiotics. This makes it a valuable tool in the fight against antibiotic-resistant infections .

Biologische Aktivität

Mupirocin lithium is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes, including methicillin-resistant strains (MRSA). The compound is widely used in clinical settings for treating skin infections and has garnered attention due to its unique mechanism of action and potential applications in antibiotic resistance research.

Target Enzyme : this compound specifically inhibits bacterial isoleucyl-tRNA synthetase (IRS), an enzyme crucial for protein synthesis in bacteria. By binding to IRS, mupirocin prevents the incorporation of isoleucine into proteins, leading to the cessation of bacterial growth and ultimately cell death .

Biochemical Pathways : The inhibition of IRS disrupts the normal biochemical pathways involved in protein synthesis, which is vital for bacterial cell function. This disruption impacts cellular metabolism, gene expression, and signaling pathways within the bacterial cells.

Pharmacokinetics

This compound exhibits different pharmacokinetic properties based on its concentration:

- Bacteriostatic Activity : At lower concentrations, it inhibits bacterial growth without killing the bacteria.

- Bactericidal Activity : At higher concentrations, it actively kills bacteria .

The compound is primarily used topically, allowing for localized treatment with minimal systemic absorption.

Efficacy Against Bacterial Infections

Clinical studies have demonstrated mupirocin's high therapeutic response rates:

- A study on impetigo treatment reported a therapeutic response rate of 94% to 98% after one week post-therapy .

- In cases of primary and secondary skin infections, over 90% of patients exhibited elimination of the bacterial pathogen or clinical improvement following mupirocin treatment .

Resistance Mechanisms

Despite its effectiveness, mupirocin resistance has been observed, particularly in MRSA strains. Resistance mechanisms include:

- Genetic Mutations : Alterations in the IRS gene can lead to modified enzyme forms that are less susceptible to mupirocin.

- Plasmid Acquisition : Some bacteria may acquire plasmids that encode new forms of IRS, conferring resistance .

A study reported resistance rates as high as 81% , emphasizing the need for ongoing surveillance and research into alternative treatments or combination therapies .

Study on Mupirocin Resistance in Mycoplasma

A study focused on mupirocin resistance in Mycoplasma species highlighted the compound's role in understanding resistance mechanisms. The research utilized this compound to assess its effectiveness against various strains and provided insights into potential genetic factors contributing to resistance .

Nano-Mupirocin Formulation

Recent advancements have led to the development of a PEGylated nano-liposomal formulation of mupirocin, termed "Nano-mupirocin". This formulation showed promising results in targeting tumor-associated bacteria while maintaining efficacy against standard pathogens. Pharmacokinetic analysis indicated that most of the drug remained liposome-associated in plasma, suggesting enhanced delivery and reduced side effects compared to free this compound .

Summary of this compound Characteristics

| Characteristic | Details |

|---|---|

| Molecular Formula | C₁₃H₁₈O₆Li |

| Molecular Weight | 506.56 g/mol |

| CAS Number | 73346-79-9 |

| Mechanism of Action | Inhibition of isoleucyl-tRNA synthetase |

| Primary Use | Treatment of skin infections |

| Resistance Rate | Up to 81% in certain strains |

Clinical Efficacy Data

| Study Focus | Response Rate (%) | Population Size |

|---|---|---|

| Impetigo Treatment | 94 - 98 | N/A |

| Primary/Secondary Infections | >90 | N/A |

Eigenschaften

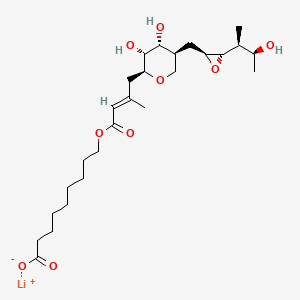

IUPAC Name |

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIKMPRBSORKQP-JATHGWPISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43LiO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746663 | |

| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73346-79-9 | |

| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is Mupirocin lithium used in culture media for Bifidobacteria?

A: this compound is an antibiotic that inhibits isoleucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. While it exhibits broad-spectrum activity, it is particularly effective against Gram-positive bacteria. In the context of Bifidobacteria research, this compound is incorporated into culture media as a selective agent [, ]. This selectivity helps to inhibit the growth of other bacterial species commonly found in the gut or environment, allowing researchers to isolate and cultivate Bifidobacteria more effectively.

Q2: How does this compound contribute to the isolation of specific Bifidobacteria strains?

A: The research papers highlight the use of this compound in modified media for isolating specific Bifidobacteria strains. For instance, one study used a this compound-modified MRS (de Man, Rogosa, and Sharpe) agar medium to screen for cholesterol-lowering Bifidobacteria from Guizhou Xiang Pigs []. By suppressing the growth of other bacterial species, this selective medium allowed researchers to identify and isolate Bifidobacterium animalis subsp. lactis BZ25, a strain demonstrating promising cholesterol-lowering properties.

Q3: Are there alternative selective agents to this compound in Bifidobacteria research?

A: Yes, researchers have explored other selective agents besides this compound. One study employed a combination of clindamycin and ciprofloxacin in MRS agar (MRS-CC) to selectively enumerate Lactobacillus acidophilus []. While this approach showed promise, it also allowed the growth of Lactobacillus casei, highlighting the need to consider the microbial composition of the samples being analyzed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.